molecular formula C13H11N3 B14786373 (2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile

(2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile

Cat. No.: B14786373
M. Wt: 209.25 g/mol
InChI Key: WUBRAJPPKQBCMH-CYBMUJFWSA-N
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Description

(2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile is a complex organic compound that features a spirocyclic structure. This compound is characterized by the presence of an indazole moiety attached to a spiro[2.2]pentane ring system, with a nitrile group at the 2-position. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the indazole ring through cyclization reactions. For instance, the cyclization of 2-azidobenzaldehydes with amines can yield indazole derivatives . The spiro[2.2]pentane ring can be introduced through a series of cyclization and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as those involving copper or nickel catalysts, are often employed to facilitate the formation of the indazole ring . The use of solvent-free conditions and environmentally friendly reagents is also a focus in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The indazole moiety can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indazole ring can yield indazole oxides, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

(2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile involves its interaction with specific molecular targets. The indazole moiety can bind to enzymes or receptors, modulating their activity. For instance, indazole derivatives are known to inhibit phosphoinositide 3-kinase δ, which plays a role in various cellular processes . The spirocyclic structure may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile is unique due to its combination of an indazole ring and a spiro[2.2]pentane system. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

(2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile

InChI

InChI=1S/C13H11N3/c14-8-13(7-12(13)3-4-12)10-2-1-9-6-15-16-11(9)5-10/h1-2,5-6H,3-4,7H2,(H,15,16)/t13-/m1/s1

InChI Key

WUBRAJPPKQBCMH-CYBMUJFWSA-N

Isomeric SMILES

C1CC12C[C@@]2(C#N)C3=CC4=C(C=C3)C=NN4

Canonical SMILES

C1CC12CC2(C#N)C3=CC4=C(C=C3)C=NN4

Origin of Product

United States

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